molecular formula C11H14N2O3S B11515703 2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11515703
M. Wt: 254.31 g/mol
InChI Key: IZIKDHYDWPYPTB-XYOKQWHBSA-N
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Description

2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a dioxolane ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dioxolane and thiophene moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
  • 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
  • Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate

Uniqueness

What sets 2-(2-METHYL-1,3-DIOXOLAN-2-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is the presence of both the dioxolane and thiophene moieties, which confer unique electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H14N2O3S/c1-11(15-4-5-16-11)7-10(14)13-12-8-9-3-2-6-17-9/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)/b12-8+

InChI Key

IZIKDHYDWPYPTB-XYOKQWHBSA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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